molecular formula C16H17N3O2 B2785557 N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide CAS No. 2195951-06-3

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide

Katalognummer B2785557
CAS-Nummer: 2195951-06-3
Molekulargewicht: 283.331
InChI-Schlüssel: RJURIHSELVZAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide, commonly known as CP-673451, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. CP-673451 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

CP-673451 exerts its anti-cancer effects by inhibiting the activity of the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide tyrosine kinase. N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide is a cell surface receptor that is activated by the binding of platelet-derived growth factor (PDGF) ligands. Upon activation, N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide initiates a signaling cascade that promotes cell growth, proliferation, and survival. CP-673451 binds to the ATP-binding site of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide and prevents its activation, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

CP-673451 has several advantages and limitations for lab experiments. Its selectivity for N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide makes it a useful tool for studying the role of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling in cancer. However, its complex synthesis and high cost may limit its use in some labs. Additionally, its potency may make it difficult to determine the optimal concentration for experiments.

Zukünftige Richtungen

There are several future directions for the study of CP-673451. One area of interest is the evaluation of its efficacy in combination with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another area of interest is the identification of biomarkers that can predict response to CP-673451. Additionally, the development of more efficient synthesis methods and analogs of CP-673451 may improve its efficacy and reduce its cost.

Synthesemethoden

The synthesis of CP-673451 involves several steps, including the reaction of 4-methoxybenzoyl chloride with 6-cyclopropylpyrimidine-4-amine to form N-(4-methoxybenzoyl)-6-cyclopropylpyrimidine-4-amine. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide. The synthesis of CP-673451 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

CP-673451 has been extensively studied in preclinical models of cancer, including breast cancer, glioblastoma, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling pathway. CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. These findings have led to the development of clinical trials to evaluate the safety and efficacy of CP-673451 in cancer patients.

Eigenschaften

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-14-6-4-12(5-7-14)16(20)17-9-13-8-15(11-2-3-11)19-10-18-13/h4-8,10-11H,2-3,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJURIHSELVZAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.